7-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorophenyl and phenyl groups, as well as a dimethylpiperidine moiety
Preparation Methods
The synthesis of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as aminopyrimidines, with suitable reagents to form the pyrrolo[2,3-d]pyrimidine ring system.
Substitution Reactions:
Attachment of the Piperidine Moiety: The final step involves the attachment of the dimethylpiperidine group through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing the mechanisms of action of various biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular signaling pathways . For example, it may act as an inhibitor of protein kinases, thereby modulating phosphorylation events and affecting cell proliferation and survival.
Comparison with Similar Compounds
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also contain the pyrrolo[2,3-d]pyrimidine core and are studied for their potential as kinase inhibitors.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative is investigated for its antitubercular activity and has a similar core structure.
The uniqueness of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE lies in its specific substitution pattern and the presence of the dimethylpiperidine moiety, which may confer distinct biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C25H25ClN4 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H25ClN4/c1-17-11-18(2)14-29(13-17)24-23-22(19-7-4-3-5-8-19)15-30(25(23)28-16-27-24)21-10-6-9-20(26)12-21/h3-10,12,15-18H,11,13-14H2,1-2H3 |
InChI Key |
CCCAKUMDNMGWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5)C |
Origin of Product |
United States |
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